molecular formula C5H9ClO3 B6612776 3-methoxypropyl carbonochloridate CAS No. 77662-87-4

3-methoxypropyl carbonochloridate

Cat. No.: B6612776
CAS No.: 77662-87-4
M. Wt: 152.57 g/mol
InChI Key: DKFBQIPYPIZKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxypropyl carbonochloridate is an organic compound with the molecular formula C5H9ClO2. It is a carbonochloridate ester, which means it contains a carbonyl group (C=O) bonded to a chlorine atom and an alkoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methoxypropyl carbonochloridate can be synthesized through the reaction of 3-methoxypropanol with phosgene (COCl2) or its derivatives. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:

3-methoxypropanol+phosgene3-methoxypropyl carbonochloridate+HCl\text{3-methoxypropanol} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} 3-methoxypropanol+phosgene→3-methoxypropyl carbonochloridate+HCl

The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methoxypropyl carbonochloridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the carbonochloridate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methoxypropanol and hydrochloric acid.

    Esterification: It can react with carboxylic acids to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.

    Esterification: Carboxylic acids and a catalyst, such as sulfuric acid or p-toluenesulfonic acid, are used.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as amides, ethers, or thioesters.

    Hydrolysis: The major products are 3-methoxypropanol and hydrochloric acid.

    Esterification: The major products are esters of 3-methoxypropanol.

Scientific Research Applications

3-methoxypropyl carbonochloridate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: It is used in the development of prodrugs, which are inactive compounds that can be converted into active drugs in the body.

    Industry: It is used in the production of specialty chemicals, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-methoxypropyl carbonochloridate involves the formation of a reactive intermediate, which can undergo nucleophilic attack by various nucleophiles. The carbonyl group in the carbonochloridate ester is electrophilic, making it susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating the substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    3-methoxypropyl chloroformate: Similar in structure but contains a chloroformate group instead of a carbonochloridate group.

    3-methoxypropyl isocyanate: Contains an isocyanate group instead of a carbonochloridate group.

    3-methoxypropyl acetate: Contains an acetate group instead of a carbonochloridate group.

Uniqueness

3-methoxypropyl carbonochloridate is unique due to its specific reactivity and the presence of both a carbonyl group and a chlorine atom. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-methoxypropyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-8-3-2-4-9-5(6)7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFBQIPYPIZKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.